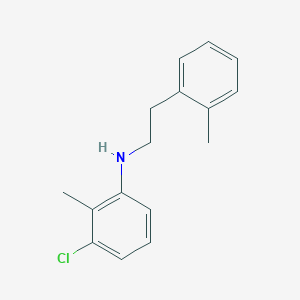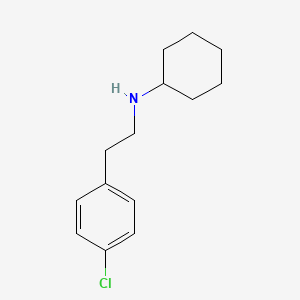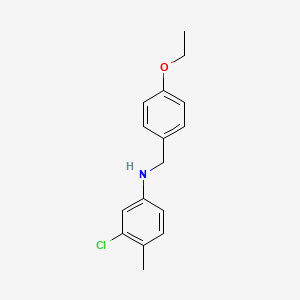
N-(2-Fluorobenzyl)-2,6-dimethylaniline
Descripción general
Descripción
“N-(2-Fluorobenzyl)-2,6-dimethylaniline” is likely a complex organic compound. It seems to contain an aniline (a derivative of ammonia in which one hydrogen atom is replaced by an aromatic group) and a fluorobenzyl group (a benzyl group with a fluorine atom attached). The “2,6-dimethyl” part suggests that there are two methyl groups attached to the aniline ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the fluorobenzyl group and the two methyl groups to the aniline ring. This could potentially be achieved through various methods such as nucleophilic substitution or electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the aromatic rings and the various substituents. The exact structure would depend on the positions of these substituents on the rings .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the aniline part of the molecule could undergo reactions typical for amines, such as acylation or alkylation. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, it would likely be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the molecule .Aplicaciones Científicas De Investigación
DNA Adduct Formation and Carcinogenicity Studies
N-(2-Fluorobenzyl)-2,6-dimethylaniline and related compounds have been studied for their potential to form DNA adducts and their carcinogenicity. Gonçalves et al. (2001) explored the formation of DNA adducts by 2,6-dimethylaniline, a structurally similar compound, noting its classification as a rodent carcinogen and its potential carcinogenicity in humans (Gonçalves, Beland, & Marques, 2001).
Environmental Degradation and Chemical Oxidation
The environmental degradation and chemical oxidation of similar compounds have been extensively studied. Masomboon et al. (2009, 2010) investigated the Fenton and electro-Fenton processes for the degradation of 2,6-dimethylaniline, providing insights into the reaction conditions and intermediate products (Masomboon, Ratanatamskul, & Lu, 2009); (Masomboon, Ratanatamskul, & Lu, 2010).
Fluorophore Development and Biological Applications
Vázquez et al. (2005) synthesized an environment-sensitive fluorophore, 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), which is structurally related to this compound. This compound exhibits fluorescent properties useful as a biological probe (Vázquez, Blanco, & Imperiali, 2005).
Nonlinear Optical Properties
The nonlinear optical properties of related compounds have been studied by Karakas and Unver (2010), who synthesized and analyzed the crystal structures and third-order nonlinear optical properties of compounds similar to this compound (Karakas & Unver, 2010).
Metabolic Activation and Mutagenicity
Marques et al. (2002) focused on the mutagenicity of N-hydroxy-2,6-dimethylaniline, exploring the metabolic activation pathway and its implications for toxicity (Marques, Gamboa da Costa, Blankenship, Culp, & Beland, 2002).
Intramolecular Charge Transfer Studies
Zachariasse et al. (2017) studied the intramolecular charge transfer of 4-fluoro-N,N-dimethylaniline, a compound similar to this compound, contradicting earlier experimental reports supported by computational findings (Zachariasse, Demeter, & Druzhinin, 2017).
Amino Acid Derivatization
Liu et al. (2004) demonstrated the derivatization, separation, and identification of amino acids using a novel compound, N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB), which is structurally related to this compound (Liu, Minkler, Lin, & Sayre, 2004).
Cytochrome P-450 Interaction
Macdonald et al. (1989) and Gan et al. (2001) investigated the oxidation of substituted N,N-dimethylanilines by cytochrome P-450, providing insights into the enzyme-substrate interaction and potential implications for human health (Macdonald, Gutheim, Martin, & Guengerich, 1989); (Gan, Skipper, & Tannenbaum, 2001).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-11-6-5-7-12(2)15(11)17-10-13-8-3-4-9-14(13)16/h3-9,17H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRANXVUFSFDXHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine](/img/structure/B1385322.png)

![4-fluoro-N-[(3-methylphenyl)methyl]aniline](/img/structure/B1385326.png)

![2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385330.png)

![N1,N1-diethyl-N2-[2-(2-methoxyphenoxy)ethyl]-1,2-ethanediamine](/img/structure/B1385333.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-3-methoxyaniline](/img/structure/B1385334.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-methylaniline](/img/structure/B1385336.png)



![N-[3-(Isopentyloxy)benzyl]-2-methoxyaniline](/img/structure/B1385343.png)
![N-[4-(Tert-butyl)benzyl]-2-methoxyaniline](/img/structure/B1385344.png)